1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-9(15)13-4-6-14(7-5-13)10-8-11-2-3-12-10;/h2-3,8H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVKSCBQXREDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling for Piperazine-Pyrazine Linkage
The core pyrazine-piperazine scaffold is often constructed via Buchwald–Hartwig or Ullmann–Goldberg coupling. In one approach, pyrazin-2-ylpiperazine intermediates are synthesized by reacting 2-chloropyrazine with piperazine under Pd catalysis:
- Reactants : 2-Chloropyrazine (1.0 eq), piperazine (1.2 eq), Pd(OAc)₂ (0.01 eq), Xantphos (0.02 eq), Cs₂CO₃ (2.0 eq).
- Conditions : Reflux in toluene at 110°C for 12 hours under N₂.
- Yield : 80–90% after silica gel chromatography (DCM/MeOH 9:1).
The resulting N-(pyrazin-2-yl)piperazine is acylated to introduce the ethanone moiety.
Acylation of Piperazine Using T3P Coupling Agent
The ethanone group is introduced via acylation with acetic acid derivatives. Propylphosphonic anhydride (T3P) proves effective for activating carboxylic acids:
- Reactants : N-(pyrazin-2-yl)piperazine (1.0 eq), acetic acid (1.3 eq), T3P (1.5 eq), DIPEA (3.0 eq).
- Conditions : Stirred in DMF at 25°C for 30 minutes.
- Workup : Quenched with H₂O, extracted with EtOAc, and purified via chromatography.
- Yield : 75–85% for 1-(4-(pyrazin-2-yl)piperazin-1-yl)ethanone.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl-dioxane:
Alternative Routes: Nucleophilic Substitution
A two-step nucleophilic substitution avoids Pd catalysts:
- Step 1 : 2-Chloropyrazine reacts with Boc-piperazine in DMF at 80°C (24 hours, 70% yield).
- Step 2 : Boc deprotection with TFA/DCM (1:1), followed by acylation with acetyl chloride and Et₃N (85% yield).
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂/Xantphos | Toluene | 110°C | 80–90% | High regioselectivity |
| T3P-mediated acylation | T3P/DIPEA | DMF | 25°C | 75–85% | Mild conditions, fast reaction |
| Nucleophilic substitution | Cs₂CO₃ | DMF | 80°C | 70–85% | No Pd required |
Industrial-Scale Considerations
- Cost Efficiency : T3P and Pd-based methods are costly for large-scale production. Nucleophilic substitution is preferred for lower catalyst costs.
- Purification : Silica gel chromatography is replaced by recrystallization (e.g., IPA/water) in industrial settings.
- Safety : HCl gas handling during salt formation requires corrosion-resistant equipment.
Structural Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, COCH₃), 3.51–3.75 (m, 8H, piperazine), 8.05–8.75 (m, 3H, pyrazine).
- IR : 1676 cm⁻¹ (C=O stretch), 2922 cm⁻¹ (C-H).
- HPLC-MS : [M+H]⁺ = 237.1, retention time = 6.2 min (C18 column, MeCN/H₂O).
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at pyrazine N-1 vs. N-4 positions necessitate careful catalyst selection.
- Byproducts : Over-alkylation is mitigated using stoichiometric piperazine (1.2 eq).
- Green Chemistry : Solvent substitution (e.g., EtOH instead of DMF) and microwave-assisted reactions reduce environmental impact.
Chemical Reactions Analysis
1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and exerting antidepressant effects . The compound may also inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase, which is involved in DNA repair . These interactions can lead to various therapeutic effects, including mood stabilization and enhanced cell viability.
Comparison with Similar Compounds
Structural Features
The compound is compared to similar piperazine-ethanone derivatives with variations in substituents on the piperazine ring or the ethanone group. Key structural differences include:
Physicochemical Properties
- Lipophilicity (logP) : Chloro- and phenyl-substituted analogs (e.g., ) are likely more lipophilic than the pyrazine derivative, favoring membrane penetration. The methoxyphenyl analog () may exhibit improved aqueous solubility due to the polar methoxy group.
- pKa : Pyrazine’s nitrogen atoms could lower the pKa of the parent compound compared to phenyl or thiazole derivatives, affecting ionization and bioavailability.
Biological Activity
1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and antipsychotic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H13ClN4O
- Molecular Weight: 242.70 g/mol
- CAS Number: 2034353-64-3
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in cellular processes. Notably, it may function as a serotonin reuptake inhibitor, enhancing serotonin levels in the brain, which is crucial for mood regulation and could be beneficial in treating depression and anxiety disorders.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Antiviral Activity
The compound also shows promise as an antiviral agent. It has been reported to inhibit viral replication in certain studies, contributing to its potential use in managing viral infections .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in human breast cancer cells. The IC50 values observed in these studies suggest moderate to significant efficacy against cancer cell lines .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Serotonin reuptake inhibitor | N/A |
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Antibacterial | N/A |
| 5e (related compound) | PARP inhibitor (anticancer) | 18 |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of human breast cancer cells with an IC50 value comparable to established anticancer agents like Olaparib .
- Mechanistic Insights : Research utilizing Western blot analysis indicated that treatment with this compound resulted in increased levels of cleaved PARP and phosphorylated H2AX, suggesting activation of apoptotic pathways in cancer cells .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with piperazine derivatives. A common approach includes:
Piperazine Functionalization : Introduce pyrazine via nucleophilic substitution (e.g., using 2-chloropyrazine) under reflux in anhydrous dichloromethane or THF .
Acetylation : React the pyrazine-piperazine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 273 K to form the ethanone backbone .
Hydrochloride Salt Formation : Precipitate the final product using HCl in an aprotic solvent.
- Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio for nucleophilic substitution), and use inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity. Key peaks include δ ~2.5–3.5 ppm (piperazine protons) and δ ~160–170 ppm (carbonyl carbons) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.45–1.50 Å) and angles (e.g., N–C–O: ~120°) to validate stereochemistry .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 293.2) .
Q. What are the primary pharmacological targets of this compound, and how are they identified?
- Methodological Answer :
- Target Identification : Use enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory activity) and receptor binding studies (e.g., histamine H1/H4 receptors) .
- Mechanistic Probes : Radiolabeled analogs (e.g., H-labeled derivatives) track target engagement in vitro .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood use .
- First Aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools guide rational design?
- Methodological Answer :
- SAR Analysis : Replace pyrazine with substituted thiazoles (e.g., 4-methylthiazole) to improve COX-2 selectivity .
- In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding affinities to targets like histamine receptors .
Q. How do stability and degradation profiles vary under physiological vs. accelerated conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., retention time shifts) .
- Degradation Products : Hydrolysis under acidic conditions yields pyrazine and piperazine derivatives; identify using LC-MS/MS .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., COX-1 vs. COX-2 inhibition)?
- Methodological Answer :
- Dose-Response Curves : Compare IC values across cell lines (e.g., human vs. murine macrophages) .
- Selectivity Assays : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in competitive binding studies .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combination Index (CI) : Apply the Chou-Talalay method using fixed-ratio drug combinations in cancer cell lines (e.g., MCF-7). A CI <1 indicates synergy .
Q. What crystallographic parameters are critical for understanding conformational flexibility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
